molecular formula C8H10N2O2 B079936 N,2-Dimethyl-4-nitroaniline CAS No. 10439-77-7

N,2-Dimethyl-4-nitroaniline

Cat. No.: B079936
CAS No.: 10439-77-7
M. Wt: 166.18 g/mol
InChI Key: NJYYBTRBCMPYCJ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its yellow crystalline appearance and is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

Target of Action

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .

Mode of Action

Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .

Result of Action

Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where N,N-dimethylaniline is reacted with nitric acid in the presence of a catalyst. This method allows for efficient production and easy scalability .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products:

Comparison with Similar Compounds

Uniqueness: N,2-Dimethyl-4-nitroaniline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

N,2-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYYBTRBCMPYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146455
Record name N,2-dimethyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10439-77-7
Record name N,2-dimethyl-4-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,2-dimethyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80146455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-nitro-o-toluidine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.2 g of 2-methyl-4-nitroaniline were dissolved in 150 ml conc. H2SO4 and heated in a boiling water bath. To this solution 24 g. of paraformaldehyde were added with stirring over a period of 10 minutes. The mixture was stirred an additional hour and was then cooled and poured over 300 g of ice. The precipitate was recrystallized from ethanol water to give 10.1 g of N,2-dimethyl-4-nitroaniline (m.p. 133°-136°C).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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